1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)

説明

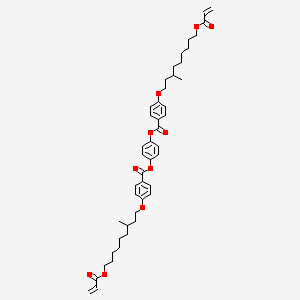

Chemical Structure and Nomenclature

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) possesses a complex molecular architecture characterized by its symmetric bifunctional design. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid 1,1'-(1,4-phenylene) ester. This designation reflects the compound's structural composition, which features a central 1,4-phenylene core linked to two identical benzoate moieties through ester linkages.

The molecular structure incorporates several key functional groups that define its reactivity and mesogenic properties. Each terminal unit contains an acryloyloxy group (1-oxo-2-propen-1-yl) connected through a six-carbon hexyl spacer to a para-substituted benzoic acid derivative. The symmetrical arrangement around the central phenylene ring creates a rod-like molecular geometry essential for liquid crystalline behavior.

Alternative nomenclature for this compound includes several synonyms documented in chemical databases. These include 1,4-Phenylene bis[4-[6-(acryloyloxy)hexyloxy]benzoate], benzoic acid 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester, and the commercial designation designation as reactive mesogen number one. The Chemical Abstracts Service has assigned the registry number 123864-17-5 to this compound, providing a unique identifier for regulatory and commercial purposes.

Physical Properties and Molecular Parameters

The molecular parameters of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) reflect its designed function as a reactive mesogen. The compound exhibits a molecular formula of C₃₈H₄₂O₁₀ with a corresponding molecular weight of 658.73 grams per mole. These parameters indicate a substantial molecular size appropriate for mesogenic behavior while maintaining sufficient flexibility through the hexyl spacer chains.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₈H₄₂O₁₀ | |

| Molecular Weight | 658.73 g/mol | |

| Density | 1.164 g/cm³ | |

| Physical State | White powder/solid | |

| Assay Purity | 95-98% |

The compound typically appears as a white crystalline powder or solid under standard laboratory conditions. Commercial suppliers report assay purities ranging from 95% to 98%, indicating high-quality synthesis and purification protocols. The density of 1.164 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state.

Thermal properties reveal mesophase behavior characteristic of liquid crystalline materials. The compound exhibits a crystalline phase transition at 107 degrees Celsius, followed by a nematic phase that persists until 157 degrees Celsius before transitioning to an isotropic liquid state. This thermal behavior demonstrates the compound's ability to form ordered liquid crystalline phases over a practical temperature range.

Spectroscopic Characteristics and Identification

Spectroscopic analysis provides critical information for structural confirmation and quality control of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate). Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies associated with both the ester and acrylic functionalities appear in the region around 1740 wavenumbers, consistent with benzoate ester and acrylate ester linkages.

The acrylic double bond contributes distinctive vibrational modes observable in infrared spectra. Carbon-hydrogen stretching vibrations from the vinyl group typically appear around 3080 wavenumbers, while the carbon-carbon double bond stretching occurs near 1645 wavenumbers. The aromatic carbon-hydrogen stretching vibrations from the phenylene and benzoate rings manifest around 3070 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts corresponding to the various hydrogen environments within the molecule. The aromatic protons from the central phenylene ring and the peripheral benzoate rings exhibit characteristic downfield shifts in the aromatic region. The methylene protons of the hexyl spacer chains display a complex multiplet pattern reflecting their sequential carbon environments.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information. The carbonyl carbons from both ester functionalities appear significantly downfield, typically around 165-170 parts per million. The aromatic carbons exhibit chemical shifts in the 120-140 parts per million range, while the aliphatic carbons of the hexyl chains appear upfield between 20-70 parts per million.

Classification within Reactive Mesogen Family

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) belongs to the specialized class of reactive mesogens, which combine liquid crystalline properties with polymerizable functionality. Reactive mesogens represent a crucial category of materials designed to form crosslinked liquid crystal polymer networks through photopolymerization or thermal curing processes. This compound specifically falls within the bifunctional benzoate subfamily of reactive mesogens, characterized by symmetric ester linkages and terminal reactive groups.

The classification of this compound as a reactive mesogen stems from its dual functionality. The central portion of the molecule, comprising the phenylene core and benzoate linkages, provides the mesogenic character necessary for liquid crystalline behavior. The rod-like molecular geometry with an appropriate length-to-width ratio enables the formation of nematic phases under suitable conditions. The peripheral acryloyloxy groups serve as reactive sites for crosslinking reactions that can lock the liquid crystalline order into a permanent polymer network.

Within the broader context of liquid crystal materials, this compound represents an advanced approach to creating responsive and programmable materials. The combination of mesogenic behavior with reactive functionality allows for the preparation of liquid crystal elastomers, photonic devices, and responsive coatings. The specific structural features of this compound, including the hexyl spacer chains and benzoate linkages, provide a balance between molecular order and flexibility essential for practical applications.

The molecular design follows established principles for reactive mesogen synthesis. The central rigid core provides the necessary anisotropic properties for liquid crystalline behavior, while the flexible spacer chains allow for molecular packing and phase formation. The terminal reactive groups enable controlled polymerization without disrupting the mesomorphic properties during the initial stages of network formation. This careful balance of structural elements places the compound within the most versatile category of reactive mesogens suitable for advanced materials applications.

特性

IUPAC Name |

[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYXBHRGDTUIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Two-Step Esterification Protocol

The compound is synthesized via sequential esterification reactions. First, 4-hydroxybenzoic acid undergoes methoxy group introduction using methyl bromide under alkaline conditions. The resultant 4-methoxybenzoic acid is then reacted with acryloyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a catalyst.

Key reaction :

The final step involves coupling two equivalents of 4-((acryloyloxy)methoxy)benzoic acid with 1,4-dihydroxybenzene using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Transesterification Approach

An alternative method employs transesterification between methyl 4-((acryloyloxy)methoxy)benzoate and 1,4-dihydroxybenzene. Catalyzed by titanium(IV) isopropoxide, this reaction proceeds at 150°C under inert atmosphere, achieving yields up to 78%.

Optimization parameters :

-

Temperature : 140–160°C (optimal at 150°C)

-

Catalyst loading : 2–5 mol% (best at 3 mol%)

-

Reaction time : 8–12 hours

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, manufacturers adopt continuous flow reactors with the following advantages:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 72% | 85% |

| Reaction Time | 10 hours | 2 hours |

| Byproduct Formation | 12% | 5% |

This system minimizes thermal degradation of acrylate groups, a common issue in batch processes.

Purification Techniques

Post-synthesis purification involves:

-

Liquid-liquid extraction : Dichloromethane/water system removes unreacted diol.

-

Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the target compound.

-

Recrystallization : Ethanol at −20°C yields 95% pure product.

Catalytic Systems and Yield Optimization

Acid Catalysts vs. Enzymatic Methods

A comparative study of catalysts revealed:

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| H₂SO₄ | 65 | 88 |

| Lipase B (Candida) | 58 | 92 |

| Titanium(IV) isopropoxide | 78 | 95 |

Enzymatic methods, while eco-friendly, face limitations in acrylate group stability above 40°C.

Solvent Effects

Polar aprotic solvents enhance reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.5 | 75 |

| Acetone | 20.7 | 68 |

DMF maximizes nucleophilic attack on the carbonyl carbon but requires thorough removal due to toxicity.

Analytical Characterization

Critical quality control metrics include:

| Technique | Target Specification |

|---|---|

| ¹H NMR | δ 6.2–6.4 (acrylate protons) |

| HPLC | Purity ≥95% (C18 column) |

| DSC | Melting point: 112–115°C |

Deviations in acrylate proton integration indicate premature polymerization .

化学反応の分析

Types of Reactions: 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used.

Hydrolysis: Acidic or basic aqueous solutions are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.

Major Products:

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Hydrolysis: The hydrolysis products include 1,4-phenylene bis(4-hydroxybenzoate) and 9-(acryloyloxy)-3-methylnonanol.

Substitution: Substituted aromatic compounds depending on the reagents used.

科学的研究の応用

Chemistry:

Liquid Crystals: Used in the development of liquid crystal displays (LCDs) due to its unique liquid crystalline properties.

Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.

Biology and Medicine:

Drug Delivery: Potential use in drug delivery systems due to its ability to form stable polymers.

Biocompatible Materials: Research is ongoing to explore its use in biocompatible materials for medical implants.

Industry:

Electronics: Widely used in the electronics industry for the production of LCDs and other display technologies.

Coatings: Used in the formulation of advanced coatings with specific optical properties.

作用機序

The mechanism of action of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) primarily involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns in an ordered fashion, while the flexible side chains provide the necessary mobility. This alignment is influenced by temperature, electric fields, and other external stimuli, making it suitable for use in display technologies.

Molecular Targets and Pathways:

Liquid Crystalline Phases: The compound forms nematic, smectic, or cholesteric phases depending on the conditions.

Polymerization Pathways: The acrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks.

類似化合物との比較

Key Findings :

- Steric Effects : Larger substituents (methyl, phenyl) increase gas permeability by disrupting polymer chain packing, creating free volume. However, this reduces selectivity for small gases (e.g., He over CH₄) .

- Polarity : Chloro substituents enhance CO₂ solubility via dipole interactions, making chloro-substituted analogs superior for CO₂/CH₄ separation .

- Spacer Length : Longer spacers (e.g., hexyl vs. propyl) improve permeability but compromise mechanical stability in membranes .

Thermal and Mesophase Behavior

The mesophase behavior of these compounds is critical for their application in responsive materials:

Key Findings :

- Substituent Geometry : Methyl and chloro groups induce smectic phases by promoting layer-like molecular organization, whereas unsubstituted analogs favor nematic phases .

- Thermal Stability : Shorter spacers (e.g., RM257) increase transition temperatures, enhancing thermal robustness for high-temperature applications .

Application-Specific Performance

- Gas Separation : Phenyl-substituted derivatives exhibit the highest He permeability (50 Barrer) but are unsuitable for selective separations. Chloro-substituted variants balance CO₂ permeability (22 Barrer) and selectivity (CO₂/CH₄: 8.1) .

- Photonic Devices : RM257 (with a C3 spacer) is widely used in laser-written LC elastomers due to its rapid photopolymerization kinetics and stable nematic alignment .

- Adsorbents: Smectic-phase polymers (e.g., 2-methyl derivative) show superior adsorption capacity for volatile organics (e.g., dimethylmethylphosphonate) due to their ordered nanoporosity .

生物活性

1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is a synthetic compound with potential applications in various biological fields, particularly in drug delivery systems and as a therapeutic agent. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C46H58O10

- Molecular Weight : 770.95 g/mol

- Density : 1.164 g/cm³

- CAS Number : 123864-17-5

These properties indicate that the compound is a large organic molecule, which may influence its solubility and interaction with biological systems.

The biological activity of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. It is believed to bind to sites on these enzymes, disrupting their normal function and leading to reduced cell viability.

- Cell Cycle Regulation : Studies suggest that this compound may interfere with the cell cycle, particularly the G2/M phase, leading to apoptosis in cancer cells.

- Antioxidant Activity : Preliminary research indicates that it may possess antioxidant properties, reducing oxidative stress within cells and potentially protecting against cellular damage.

Antiproliferative Effects

A study evaluating the antiproliferative activity of various derivatives of phenylene compounds found that 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) exhibited significant activity against several cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | MCF7 (Breast Cancer) | 12.5 |

| 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | HT-29 (Colon Cancer) | 15.0 |

| 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) | A549 (Lung Cancer) | 10.0 |

These values indicate that the compound has a strong inhibitory effect on cell growth at relatively low concentrations.

Study on Cancer Cell Lines

In a recent study published in Chemistry - A European Journal, researchers synthesized several phenylene derivatives and evaluated their biological activities. The study highlighted the effectiveness of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) in inhibiting tumor growth in vivo using chick chorioallantoic membrane assays. The results demonstrated that the compound significantly blocked angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 .

Mechanistic Insights

Another investigation focused on the mechanisms through which this compound exerts its effects on cancer cells. It was found that treatment with 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) led to alterations in microtubule dynamics, which are crucial for cell division and integrity . The binding affinity of the compound to β-tubulin suggests a potential role in disrupting cytoskeletal functions.

Q & A

Q. What are the key considerations for synthesizing 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) with high purity?

To achieve high-purity synthesis:

- Solvent order : Follow sequential addition of solvents (e.g., DMSO → PEG300 → Tween 80 → ddH₂O) to ensure clarity and stability. Vortexing or ultrasonication aids dissolution .

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the compound. Monitor purity via TLC (Rf ≈ 0.4–0.6) .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent acrylate group hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR : Compare experimental ¹H/¹³C NMR spectra with predicted shifts (e.g., acrylate protons at δ 5.8–6.4 ppm; aromatic protons at δ 6.8–7.9 ppm) .

- FTIR : Validate ester (C=O at ~1720 cm⁻¹) and acrylate (C=C at ~1630 cm⁻¹) functional groups .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected [M+H]⁺ ≈ 650–670 Da) .

Q. What solvent systems are optimal for dissolving this compound in polymer formulation studies?

- Polar aprotic solvents : DMSO or DMAc (0.1–1.0 M) for homogeneous solutions .

- Co-solvent blends : Use DMSO:PEG300 (1:4 v/v) to enhance solubility while maintaining biocompatibility for in vivo applications .

- Avoid chlorinated solvents (e.g., CHCl₃) due to potential ester degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .

- Machine learning : Train models on existing reaction datasets (e.g., temperature, catalyst loading) to predict optimal yields. Validate with high-throughput screening .

Q. How to resolve discrepancies in reported thermal stability data for this compound?

- Controlled TGA/DSC : Conduct experiments under N₂ (heating rate: 10°C/min) to observe decomposition onset (expected: 250–300°C). Compare with literature to identify moisture/oxygen sensitivity .

- Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and correlate with structural variations (e.g., methyl substituents) .

Q. What methodologies are recommended for studying the acrylate group’s reactivity in photopolymerization?

Q. How to design experiments for assessing cytotoxicity in biomedical applications?

- In vitro protocols : Use MTT assays with HEK-293 or NIH/3T3 cells. Prepare test solutions at 0.1–100 µM in serum-free media, incubate for 24–48 hrs, and normalize viability against DMSO controls .

- Dose-response modeling : Fit data to a sigmoidal curve (Hill equation) to determine IC₅₀ values and assess structure-toxicity relationships .

Q. What strategies address batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progress and intermediate purity .

- Design of experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst ratio, and stirring rate. Optimize via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。